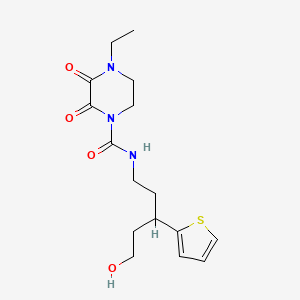

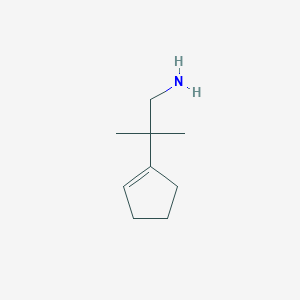

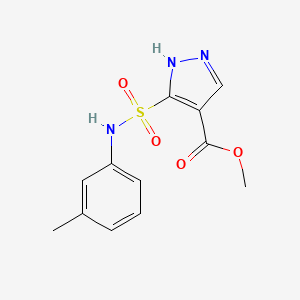

4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that appears to be related to a family of compounds that are synthesized for various pharmaceutical applications. The structure suggests the presence of a dioxopiperazine ring, a common feature in many bioactive compounds, and a thiophene moiety, which is often seen in drug molecules for its favorable electronic properties.

Synthesis Analysis

The synthesis of related compounds involves the preparation of 4-ethyl-2,3-dioxopiperazine-1-carboxamido derivatives. For instance, the preparation of 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride is achieved by reacting a precursor with bis(trichloromethyl) carbonate (triphosgene) in the presence of triethylamine, yielding a high purity product as confirmed by HPLC and characterized by IR and NMR spectroscopy . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, with modifications to incorporate the thiophen-2-yl and hydroxy-pentyl substituents.

Molecular Structure Analysis

While the specific molecular structure of the compound is not provided, related compounds have been characterized using techniques such as single crystal X-ray diffraction, which provides detailed information about the crystal system, unit cell parameters, and stabilization interactions such as hydrogen bonding . These techniques are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The compound's reactivity can be inferred from related studies. For example, the synthesis of ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves a series of reactions including treatment with sodium hydrogen sulfide, cyclization, formylation, and reaction with hydroxylamine hydrochloride . These reactions highlight the versatility of the functional groups present in these molecules and suggest that the compound may also undergo similar transformations, particularly with respect to its amide and ester functionalities.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, melting point, and stability under various conditions. The high yield and purity of the synthesized compounds suggest that they have favorable physical properties for isolation and purification . The presence of both hydrophilic (hydroxy) and hydrophobic (ethyl, thiophene) groups in the compound implies a certain degree of solubility in organic solvents, which is beneficial for pharmaceutical applications.

Applications De Recherche Scientifique

Synthesis Techniques

A novel synthesis approach has been developed for producing crystalline forms of derivatives closely related to the specified compound. Wei et al. (2008) detailed a convenient synthesis method for crystalline 4-ethyl-2,3-dioxopiperazine-1-carboxamido-p-hydroxyphenylacetyl chloride, achieving a 97.6% yield under mild conditions without the use of traditional chlorinating agents. This method is significant for its efficiency and environmental friendliness (Wei et al., 2008).

Biological Activities and Applications

Antimicrobial and Enzyme Inhibition Activities : Several studies have investigated the antimicrobial activities of compounds structurally related to 4-ethyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2,3-dioxopiperazine-1-carboxamide. For instance, Başoğlu et al. (2013) explored the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with various bioactive nuclei, finding some to possess good-moderate antimicrobial activity against test microorganisms. These compounds also exhibited antiurease and antilipase activities, suggesting potential applications in treating diseases related to microbial infections and enzyme dysregulation (Başoğlu et al., 2013).

Synthesis of Hybrid Molecules : The exploration of hybrid molecules containing various bioactive moieties has been a focus of recent research. Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and evaluated their antimicrobial activities, demonstrating the potential of these compounds for further biological applications (Spoorthy et al., 2021).

Anticancer and Anti-Inflammatory Activities : Research into the anticancer and anti-inflammatory properties of structurally related compounds has shown promise. Rahmouni et al. (2016) reported the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the therapeutic potential of these compounds in cancer and inflammation treatments (Rahmouni et al., 2016).

Propriétés

IUPAC Name |

4-ethyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2,3-dioxopiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-2-18-8-9-19(15(22)14(18)21)16(23)17-7-5-12(6-10-20)13-4-3-11-24-13/h3-4,11-12,20H,2,5-10H2,1H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHALJHXPZPCWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(4-methoxyphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2510655.png)

![6-ethyl-3-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2510656.png)

![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B2510660.png)

![methyl 2-(2-((3-acetylphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2510671.png)

![3-isopentyl-5-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2510673.png)